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molecular formula C9H9BrN2O3 B3034822 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide CAS No. 23543-31-9

2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide

Cat. No. B3034822
M. Wt: 273.08 g/mol
InChI Key: MHYGOCXPOWBZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06638965B2

Procedure details

23.5 g (0.15 mol) of N-methyl-4-nitroaniline are dissolved in 400 ml of dioxane and combined with 22.2 g (0.3 mol) of lithium carbonate. Then 32.2 g (0.18 mol) of bromoacetylbromide are added dropwise in such a way that the internal temperature does not exceed 33° C. After 18 hours' stirring the reaction solution is evaporated down to 100 ml, combined with 500 ml of water and stirred for 1 hour. The precipitate formed is suction filtered, washed with water and dried. The crude product is stirred in 400 ml of ethyl acetate at 40° C. Then the insoluble matter is filtered off, the solution is evaporated down and the solid residue is triturated with ether.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step Two
Quantity
32.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][CH:4]=1.C(=O)([O-])[O-].[Li+].[Li+].[Br:18][CH2:19][C:20](Br)=[O:21]>O1CCOCC1>[Br:18][CH2:19][C:20]([N:2]([C:3]1[CH:4]=[CH:5][C:6]([N+:9]([O-:11])=[O:10])=[CH:7][CH:8]=1)[CH3:1])=[O:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
23.5 g
Type
reactant
Smiles
CNC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
22.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Li+].[Li+]
Step Three
Name
Quantity
32.2 g
Type
reactant
Smiles
BrCC(=O)Br

Conditions

Stirring
Type
CUSTOM
Details
After 18 hours' stirring the reaction solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 33° C
CUSTOM
Type
CUSTOM
Details
is evaporated down to 100 ml
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
STIRRING
Type
STIRRING
Details
The crude product is stirred in 400 ml of ethyl acetate at 40° C
FILTRATION
Type
FILTRATION
Details
Then the insoluble matter is filtered off
CUSTOM
Type
CUSTOM
Details
the solution is evaporated down
CUSTOM
Type
CUSTOM
Details
the solid residue is triturated with ether

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrCC(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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